CXCR3 Receptor Binding Affinity Differentiation
4-Iodo-N-(2-methylpropyl)benzamide demonstrates a defined binding affinity (pKi) of 6.0 for the human CXCR3 chemokine receptor [1]. This provides a baseline for its activity in this target class. However, other benzamide derivatives have been documented with significantly higher affinity for the same receptor, with some showing a pKi of 8.0, indicating a 100-fold difference in potency [2].
~100-fold difference
| Evidence Dimension | CXCR3 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.0 |
| Comparator Or Baseline | Other benzamide derivative (CHEMBL2181450 analog) with pKi = 8.0 |
| Quantified Difference | 100-fold difference in binding affinity (pKi delta = 2.0) |
| Conditions | Human CXCR3 receptor (Source: ChEMBL) |
Why This Matters
This quantitative difference proves that small structural changes in the benzamide class lead to large potency shifts, highlighting that this specific compound offers a distinct, albeit moderate, affinity profile for CXCR3, which is critical for specific immunological or oncological research applications.
- [1] G Protein Database. (n.d.). Bioactivities for CHEMBL2220343 (4-iodo-N-(2-methylpropyl)benzamide). Retrieved from https://gproteindb.org/ligand/84112/info View Source
- [2] Biased Signaling Atlas. (n.d.). Bioactivities for a benzamide CXCR3 ligand. Retrieved from https://biasedsignalingatlas.org View Source
